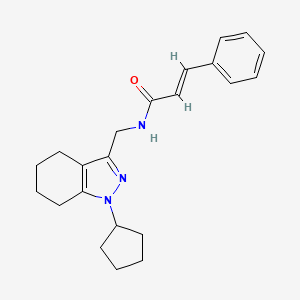

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cinnamamide

Description

N-((1-Cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cinnamamide is a synthetic small molecule characterized by a tetrahydroindazole core substituted with a cyclopentyl group at the N1 position and a cinnamamide moiety linked via a methylene bridge at the C3 position.

Properties

IUPAC Name |

(E)-N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O/c26-22(15-14-17-8-2-1-3-9-17)23-16-20-19-12-6-7-13-21(19)25(24-20)18-10-4-5-11-18/h1-3,8-9,14-15,18H,4-7,10-13,16H2,(H,23,26)/b15-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKIQIUVWDXLQOU-CCEZHUSRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C3=C(CCCC3)C(=N2)CNC(=O)C=CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)N2C3=C(CCCC3)C(=N2)CNC(=O)/C=C/C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cinnamamide typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the indazole core: The indazole core can be synthesized through the Fischer indole synthesis, where cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of an acid catalyst such as methanesulfonic acid.

Cyclopentyl substitution: The cyclopentyl group is introduced through a substitution reaction, where the indazole core reacts with cyclopentyl bromide in the presence of a base like potassium carbonate.

Cinnamamide formation: The final step involves the reaction of the cyclopentyl-substituted indazole with cinnamoyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cinnamamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific substituents on the indazole ring.

Hydrolysis: Acidic or basic hydrolysis can break down the amide bond, leading to the formation of the corresponding carboxylic acid and amine.

Scientific Research Applications

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cinnamamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Biological Research: It is used in biological assays to study its effects on various cellular pathways and molecular targets.

Pharmacology: Researchers investigate its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.

Industrial Applications: The compound may be used as an intermediate in the synthesis of other pharmacologically active molecules.

Mechanism of Action

The mechanism of action of N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cinnamamide involves its interaction with specific molecular targets and pathways. For example, indazole derivatives are known to inhibit enzymes like cyclooxygenase-2 (COX-2), which plays a role in inflammation . The compound may also interact with other cellular receptors and enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The tetrahydroindazole scaffold is a common structural motif in medicinal chemistry, with variations in substituents influencing physicochemical properties and bioactivity. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Molecular Comparison

Pharmacological and Physicochemical Insights

- Anti-HIV Potential: Analog 1 demonstrated anti-HIV activity, attributed to the benzamide group’s ability to inhibit viral enzymes . The target compound’s cinnamamide group, with its extended π-system, could theoretically enhance such interactions but requires validation.

- Solubility and Stability : Analog 2’s sulfonamide group and trifluoromethoxy substituent improve aqueous solubility and metabolic stability compared to the target compound’s cinnamamide .

Biological Activity

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cinnamamide is a novel compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound integrates a cyclopentyl group and a tetrahydroindazole moiety, which are known for their diverse biological properties.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of approximately 320.43 g/mol. The structure includes a cinnamamide functional group that is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H24N4O |

| Molecular Weight | 320.43 g/mol |

| CAS Number | 1448137-59-4 |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. The presence of the cinnamamide group suggests potential interaction with enzymes involved in metabolic pathways.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes related to inflammatory processes or cancer cell proliferation.

- Receptor Modulation : It could act as a ligand for certain receptors involved in neurotransmitter systems or hormonal regulation.

- Antioxidant Activity : The structural components may also contribute to antioxidant effects, reducing oxidative stress in cells.

Biological Activities

Research indicates that compounds with similar structures exhibit various biological activities:

- Anticancer Activity : Compounds containing indazole derivatives have demonstrated potential in inhibiting cancer cell growth through various pathways.

- Anti-inflammatory Effects : Studies suggest that related compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

- Antimicrobial Properties : The sulfonamide functionality often found in similar compounds is known for antibacterial activity through inhibition of bacterial folate synthesis.

Case Study 1: Anticancer Potential

In a study examining the anticancer properties of indazole derivatives, it was found that N-substituted indazoles showed significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory effects of cinnamamide derivatives demonstrated that these compounds could significantly reduce TNF-alpha levels in lipopolysaccharide-stimulated macrophages, indicating their potential use in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cinnamamide, and how can purity be optimized?

- Methodology : Synthesis typically involves multi-step protocols:

Core structure preparation : Cyclopentyl-tetrahydroindazole intermediates are synthesized via cyclodehydration (e.g., using silica gel chromatography for purification) .

Cinnamamide coupling : React cinnamic acid derivatives with the indazole-methylamine intermediate under peptide coupling conditions (e.g., HATU/DMF) .

Purification : Use recrystallization or reverse-phase HPLC to achieve >95% purity. Monitor reaction progress via TLC (CH₂Cl₂/AcOEt 9:1) and confirm structure via HRMS and NMR .

- Critical factors : Optimize reaction time and stoichiometry to avoid byproducts (e.g., overalkylation).

Q. How does the cyclopentyl group influence the compound’s physicochemical properties?

- Lipophilicity : The cyclopentyl moiety enhances logP values, improving membrane permeability. Computational tools like MarvinSketch predict logP ~3.5, aligning with similar cyclopentyl-tetrahydroindazole derivatives .

- Bioavailability : Molecular dynamics simulations suggest the cyclopentyl group stabilizes hydrophobic interactions with target proteins, as seen in structurally related sigma-2 receptor ligands .

Q. What analytical techniques are critical for characterizing this compound?

- Structural confirmation :

- ¹H/¹³C NMR : Assign peaks for the cinnamamide vinyl protons (δ 6.2–7.8 ppm) and cyclopentyl carbons (δ 20–35 ppm) .

- HRMS : Validate molecular weight (expected [M+H]⁺ ~408.2 g/mol) with <2 ppm error .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Strategy :

Vary substituents : Replace the cinnamamide with thioacetamide (as in ) or trifluoromethyl groups () to assess impact on target binding.

Test analogs : Synthesize derivatives with modified indazole cores (e.g., 6,6-dimethyl substitution) and compare IC₅₀ values in assays .

- Data analysis : Use regression models to correlate logP/pKa with activity. For example, fluorophenyl-thioacetamide analogs show enhanced antibacterial activity via dihydropteroate synthase inhibition .

Q. What experimental approaches can elucidate the compound’s mechanism of action?

- In vitro assays :

- Enzyme inhibition : Screen against kinase panels (e.g., ITK inhibition as in JTE-051 analogs ).

- Cellular pathways : Use luciferase reporters to test Nrf2 pathway activation, as seen in hepatocyte protection studies of related cinnamamides .

- Biophysical methods : Surface plasmon resonance (SPR) to measure binding kinetics to suspected targets (e.g., sigma-2 receptors ).

Q. How do stability and degradation profiles affect preclinical development?

- Stability studies :

- Forced degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions. Monitor via HPLC for degradation products (e.g., cleavage of the amide bond) .

- Thermal analysis : TGA/DSC to determine decomposition temperatures (>200°C expected for similar indazole derivatives ).

- Storage : Recommend −20°C in anhydrous DMSO to prevent hydrolysis .

Key Research Gaps

- Mechanistic ambiguity : No direct data on the compound’s molecular targets; prioritize proteome-wide affinity profiling.

- In vivo validation : Limited pharmacokinetic data—conduct rodent studies with LC-MS/MS quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.